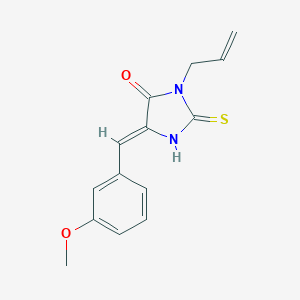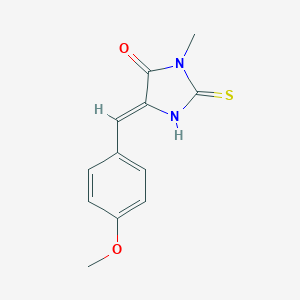![molecular formula C14H13N3O3 B303492 [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B303492.png)
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate, also known as MAPC, is a small molecule that has been gaining attention in the field of scientific research due to its potential applications in various areas of medicine. MAPC is a synthetic compound that belongs to the pyrazine-2-carboxylate family and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has shown potential applications in various areas of medicine, including cancer therapy, neuroprotection, and cardiovascular diseases. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells and inhibit tumor growth. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function.
Wirkmechanismus
The mechanism of action of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is not fully understood, but it is believed to act through multiple pathways. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to increase the expression of anti-apoptotic proteins and decrease the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to reduce apoptosis by increasing the expression of anti-apoptotic proteins such as Bcl-2 and decreasing the expression of pro-apoptotic proteins such as Bax.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in lab experiments is its stability. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a stable compound that can be stored for long periods without degradation. Another advantage of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low toxicity. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is its low solubility in water. This can make it difficult to dissolve [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate. One direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a therapeutic agent for cancer. Studies have shown that [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can induce apoptosis in cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future research could focus on improving the solubility of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate in water to increase its bioavailability.
Conclusion:
In conclusion, [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate is a synthetic compound that has potential applications in various areas of medicine. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, and its mechanism of action is not fully understood. [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate has been shown to have various biochemical and physiological effects, and its low toxicity makes it a safe compound to use in lab experiments. Future research on [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as improving its solubility in water.
Synthesemethoden
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate can be synthesized using different methods, including the reaction of 2-aminomethylpyrazine with 2-methylaniline and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of [2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate obtained using this method is around 60-70%.
Eigenschaften
Produktname |
[2-(2-Methylanilino)-2-oxoethyl] pyrazine-2-carboxylate |
|---|---|
Molekularformel |
C14H13N3O3 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
[2-(2-methylanilino)-2-oxoethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-2-3-5-11(10)17-13(18)9-20-14(19)12-8-15-6-7-16-12/h2-8H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
CJHPRQSVEIKQIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)




